molecular formula C10H5ClO2 B15251931 1,4-Naphthalenedione, 5-chloro- CAS No. 40242-15-7

1,4-Naphthalenedione, 5-chloro-

Cat. No.: B15251931
CAS No.: 40242-15-7
M. Wt: 192.60 g/mol
InChI Key: SJYAKSBYGSZNSO-UHFFFAOYSA-N
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Description

5-chloronaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 5th position of the naphthalene ring, which significantly influences its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloronaphthalene-1,4-dione typically involves the chlorination of 1,4-naphthoquinone. One common method is the reaction of 1,4-naphthoquinone with chlorine gas in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 5-chloronaphthalene-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and high yield of the product. The purification process may involve multiple steps, including distillation and crystallization, to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloronaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The biological activity of 5-chloronaphthalene-1,4-dione is primarily due to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This compound can interact with cellular components, leading to the disruption of cellular processes and ultimately cell death. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,4-naphthoquinone: The parent compound, known for its broad range of biological activities.

    2-chloronaphthalene-1,4-dione: Another chlorinated derivative with similar properties.

    5,8-dihydroxy-1,4-naphthoquinone: Known for its potent biological activities

Uniqueness

5-chloronaphthalene-1,4-dione is unique due to the specific positioning of the chlorine atom, which influences its reactivity and biological activity. This compound has shown promising results in various biological assays, making it a valuable candidate for further research and development .

Properties

CAS No.

40242-15-7

Molecular Formula

C10H5ClO2

Molecular Weight

192.60 g/mol

IUPAC Name

5-chloronaphthalene-1,4-dione

InChI

InChI=1S/C10H5ClO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H

InChI Key

SJYAKSBYGSZNSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=O)C(=C1)Cl

Origin of Product

United States

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